molecular formula C14H14Cl2N6O2 B2763758 7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione CAS No. 949438-74-8

7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2763758
CAS No.: 949438-74-8
M. Wt: 369.21
InChI Key: WPIPIRCHBAXENI-UHFFFAOYSA-N
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Description

7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione is a synthetic compound known for its diverse applications in scientific research. This compound features a purine core, which is a fundamental structure in many biologically active molecules, including nucleotides and certain pharmaceuticals. The presence of the dichlorophenyl and hydrazinyl groups enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common method includes the alkylation of 1,3-dimethylxanthine with 2,4-dichlorobenzyl chloride, followed by hydrazinolysis to introduce the hydrazinyl group. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to ensure precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-performance liquid chromatography (HPLC) for purification is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in dry solvents like tetrahydrofuran (THF).

    Substitution: Amines, thiols; reactions often carried out in polar solvents such as DMF or dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving purine metabolism.

    Medicine: Explored for its therapeutic potential in treating diseases related to purine metabolism disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The hydrazinyl group is believed to form covalent bonds with active site residues, thereby inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    8-Hydrazinyl-1,3-dimethylxanthine: Similar structure but lacks the dichlorophenyl group.

    7-Benzyl-8-hydrazinyl-1,3-dimethylpurine-2,6-dione: Similar structure with a benzyl group instead of the dichlorophenyl group.

    7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethylxanthine: Lacks the hydrazinyl group.

Uniqueness

The uniqueness of 7-[(2,4-Dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione lies in its combination of the dichlorophenyl and hydrazinyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

949438-74-8

Molecular Formula

C14H14Cl2N6O2

Molecular Weight

369.21

IUPAC Name

7-[(2,4-dichlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H14Cl2N6O2/c1-20-11-10(12(23)21(2)14(20)24)22(13(18-11)19-17)6-7-3-4-8(15)5-9(7)16/h3-5H,6,17H2,1-2H3,(H,18,19)

InChI Key

WPIPIRCHBAXENI-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=C(C=C(C=C3)Cl)Cl

solubility

not available

Origin of Product

United States

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